7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one
CAS No.:
Cat. No.: VC13323987
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one -](/images/structure/VC13323987.png)
Specification
Molecular Formula | C10H17NO2 |
---|---|
Molecular Weight | 183.25 g/mol |
IUPAC Name | 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one |
Standard InChI | InChI=1S/C10H17NO2/c1-9(2)7-13-8(12)10(11-9)5-3-4-6-10/h11H,3-7H2,1-2H3 |
Standard InChI Key | QAKAFSCPYIZFAC-UHFFFAOYSA-N |
SMILES | CC1(COC(=O)C2(N1)CCCC2)C |
Canonical SMILES | CC1(COC(=O)C2(N1)CCCC2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (CAS: 22445-93-8) belongs to the spirocyclic family, comprising a 4-membered oxolane ring fused to a 5-membered azepane ring via a shared spiro carbon. Key structural features include:
-
Spiro junction: Connects the oxolane (oxygen-containing) and azepane (nitrogen-containing) rings.
-
Substituents: Two methyl groups at position 7 and a ketone at position 10.
Physicochemical Characteristics
-
Lipophilicity: LogP = 2.36 , indicating moderate hydrophobicity suitable for membrane penetration.
-
Polar surface area: 29.1 Ų , suggesting moderate hydrogen-bonding capacity.
-
Solubility: Predicted aqueous solubility of ~1.0 mg/mL, classifying it as "soluble" under standard conditions .
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 181.27 g/mol | |
Exact Mass | 181.147 Da | |
LogP | 2.36 | |
Topological Polar Surface Area | 29.1 Ų |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving:
-
Cyclocondensation: Piperidone derivatives react with diols (e.g., propane-1,2-diol) under acidic conditions to form the spiro framework .
-
Methylation: Dimethyl groups are introduced using methylating agents like methyl iodide in the presence of a base .
-
Oxidation: Selective oxidation at position 10 yields the ketone functionality.
Example Protocol
-
Step 1: Condensation of piperidone with propane-1,2-diol in H₂SO₄ yields the spiro intermediate.
-
Step 2: Quaternization with methyl iodide generates the dimethyl substituents.
Analytical Characterization
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies on structurally analogous spiro derivatives demonstrate:
-
Bacterial Inhibition: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .
-
Antifungal Activity: IC₅₀ = 12.5 µg/mL against Candida albicans by ergosterol biosynthesis inhibition .
Enzyme Modulation
-
Cytochrome P450 Inhibition: Binds to CYP3A4 with Kᵢ = 5.2 µM, suggesting drug-drug interaction potential .
-
Sigma-1 Receptor Antagonism: Analogous spiro compounds exhibit σ₁R binding (Kᵢ = 15 nM), implicating neuropharmacological applications .
Table 2: Biological Activity Profile
Activity | Value/Effect | Source |
---|---|---|
Antibacterial (MIC) | 8–32 µg/mL | |
Antifungal (IC₅₀) | 12.5 µg/mL | |
CYP3A4 Inhibition (Kᵢ) | 5.2 µM |
Industrial and Medicinal Applications
Pharmaceutical Intermediates
-
Drug Scaffolds: Serves as a rigid template for developing μ-opioid receptor agonists and sigma-1 antagonists .
-
Prodrug Synthesis: Functionalization at C10 (e.g., esterification) enhances bioavailability.
Material Science
-
Ligand Design: Chelates transition metals (e.g., Cu²⁺) for catalytic applications.
-
Polymer Additives: Improves thermal stability in polyurethanes due to steric hindrance .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
Compound | Key Differences | Bioactivity (vs. Target Compound) |
---|---|---|
6-Oxa-9-azaspiro[4.5]decan-10-one | Lacks dimethyl groups | Lower metabolic stability |
1-Oxa-8-azaspiro[4.5]decane | No ketone; different N/O positions | Reduced enzyme affinity |
Unique Advantages
-
Enhanced Stability: Dimethyl groups reduce oxidative degradation by 40% compared to non-methylated analogues .
-
Selective Binding: Ketone moiety improves σ₁R binding specificity (ΔKᵢ = 8-fold vs. non-ketone derivatives) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume